molecular formula C7H8BrNO2S B13242775 (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

Cat. No.: B13242775
M. Wt: 250.12 g/mol
InChI Key: LROMXNHLKPFYBJ-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(3-bromothiophen-2-yl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a brominated thiophene ring attached to a propanoic acid backbone. Its molecular formula is C₇H₈BrNO₂S, with a molecular weight of 250.11 g/mol (CAS: 1270189-95-1) . The compound features a thiophene ring substituted with bromine at the 3-position and an (S)-configured amino group at the α-carbon. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

LROMXNHLKPFYBJ-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Br)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the bromine atom can yield the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Thiophene vs. Phenyl Derivatives
  • (2S)-2-Amino-3-(3-bromophenyl)propanoic acid (C₈H₈BrNO₂, MW: 169.16 g/mol, CAS: EN300-359740) replaces the thiophene with a phenyl ring. The absence of sulfur reduces molecular weight and alters electronic properties (e.g., decreased aromatic π-electron density). This may affect binding affinity in biological systems .
  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (C₇H₉NO₂S, MW: 187.21 g/mol, CAS: 3685-51-6) lacks bromine and positions the thiophene at the 3-site. The unsubstituted thiophene offers reduced steric hindrance and distinct electronic interactions compared to brominated analogs .
Bromine Positional Isomerism
  • (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (C₇H₈BrNO₂S, MW: 250.11 g/mol) is a positional isomer with bromine at the 5-position of the thiophene. This minor structural change can significantly influence reactivity and interactions with biological targets due to altered electron distribution and steric effects .

Comparison with Other Brominated Amino Acids

  • 5-Bromotryptophan (C₁₁H₁₁BrN₂O₂, MW: 299.12 g/mol, CAS: 6548-09-0) incorporates bromine on an indole ring. The indole system’s larger conjugated structure and nitrogen atom enable hydrogen bonding and π-stacking interactions, differentiating it from thiophene-based analogs in metabolic pathways .

Stereochemical and Functional Group Variations

  • (R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid vs. (S)-enantiomer: highlights enantiomers with identical connectivity but opposite configurations. The (S)-configuration in the target compound may enhance compatibility with L-amino acid transporters or enzyme active sites .
  • (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid (C₁₁H₁₅NO₃, MW: 209.24 g/mol) substitutes bromine with an ethoxy group. The electron-donating ethoxy group increases solubility in polar solvents but reduces electrophilic reactivity compared to bromine .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Aromatic System Substituent Solubility Trends
Target Compound 250.11 Thiophene 3-Br Moderate (polar aprotic solvents)
(2S)-2-Amino-3-(3-bromophenyl)propanoic acid 169.16 Phenyl 3-Br Lower (hydrophobic phenyl)
5-Bromotryptophan 299.12 Indole 5-Br High (indole H-bonding)

Biological Activity

(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, often referred to as a brominated thiophene derivative, is an amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom on the thiophene ring, which enhances its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is C₈H₈BrNO₂S, with a molecular weight of approximately 250.11 g/mol. It appears as a white crystalline solid and exhibits solubility in water and organic solvents, making it versatile for various applications in biological studies.

Key Structural Features

FeatureDescription
Molecular FormulaC₈H₈BrNO₂S
Molecular Weight250.11 g/mol
Physical FormWhite crystalline solid
SolubilitySoluble in water; soluble in organic solvents

The biological activity of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is primarily attributed to its ability to interact with enzymes and receptors involved in various physiological processes. The brominated thiophene ring allows for enhanced binding through hydrogen bonding and π-π stacking interactions, which can modulate enzyme activities or receptor functions.

Potential Biological Targets

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It has potential interactions with neurotransmitter receptors, which could affect neurological functions.

Biological Activities

Research indicates that (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
  • Anticancer Potential : The unique structural characteristics may confer anticancer properties, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neurological Effects : Given its potential receptor interactions, it may influence neurochemical pathways, suggesting applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid:

  • Antimicrobial Studies : A study demonstrated that compounds similar to (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.
  • Cytotoxicity Assays : In vitro assays revealed that the compound showed cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent.
  • Neuropharmacological Testing : Research involving receptor binding assays indicated that this compound could modulate neurotransmitter systems, highlighting its potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl (2S)-2-amino-3-(5-bromothiophen-2-yl)propanoateC₈H₁₁BrClNO₂SDifferent bromination pattern; varied biological activity
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidC₇H₈BrNO₂SEnantiomer with distinct biological profiles
5-BromothiopheneC₄H₂BrSLacks amino group; primarily used in materials science

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